Product packaging for Raltegravir-d3 beta-D-Glucuronide(Cat. No.:)

Raltegravir-d3 beta-D-Glucuronide

Cat. No.: B13711482
M. Wt: 623.6 g/mol
InChI Key: DNIJULFVNPGGMF-SFIPPOAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Raltegravir (B610414) as a Substrate for Glucuronidation

Raltegravir is extensively metabolized via glucuronidation, a major phase II metabolic reaction. wikipedia.org This process involves the covalent attachment of a glucuronic acid moiety to the drug molecule, which increases its water solubility and facilitates its excretion. fiveable.me The primary enzyme responsible for the glucuronidation of raltegravir is UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govnih.govresearchgate.net

Studies have shown that the major metabolite of raltegravir found in plasma and urine is its glucuronide form, referred to as M2. nih.govresearchgate.net In fact, after an oral dose of radiolabeled raltegravir, the glucuronide metabolite accounted for a significant portion of the radioactivity recovered in urine. nih.gov This highlights the central role of glucuronidation in the clearance of raltegravir from the body. The liver is the principal site of this metabolic activity, although extrahepatic glucuronidation in tissues like the kidney and intestine also contributes. nih.gov

Significance of Metabolite Characterization in Pharmaceutical Research

The characterization of drug metabolites is a fundamental aspect of pharmaceutical research and development. Understanding how a drug is metabolized provides critical information about its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This knowledge is essential for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

For raltegravir, the identification and quantification of its glucuronide metabolite are crucial for a complete understanding of its disposition. Research has focused on developing and validating analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous measurement of raltegravir and its glucuronide in biological samples like plasma and urine. nih.gov These methods are vital for pharmacokinetic studies that assess the drug's behavior in different populations, such as pregnant women. nih.gov

Role of Deuterated Analogues in Drug Metabolism Studies

Deuterated analogues of drugs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in drug metabolism research. researchgate.netnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net

In the context of raltegravir metabolism, a deuterated version of its glucuronide metabolite, "Raltegravir-d3 beta-D-Glucuronide," serves as an essential internal standard in bioanalytical assays. cymitquimica.com The use of a stable isotope-labeled internal standard improves the accuracy and precision of quantitative methods by compensating for variations in sample preparation and instrument response. While deuteration can sometimes be used to create "deuterated drugs" with improved metabolic profiles, in this case, its primary role is as a laboratory tool for research. researchgate.netnih.gov

Overview of UDP-Glucuronosyltransferase (UGT) Enzymes in Drug Metabolism

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a critical role in the metabolism and detoxification of a vast array of substances, including drugs, environmental toxins, and endogenous compounds. fiveable.menih.gov These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, a process called glucuronidation. nih.gov

There are several families and subfamilies of UGTs, each with distinct but sometimes overlapping substrate specificities. nih.gov UGTs are primarily located in the liver but are also found in many other tissues, contributing to first-pass metabolism in the gastrointestinal tract and clearance in the kidneys. nih.govannualreviews.org The activity of UGT enzymes can be influenced by genetic polymorphisms, leading to variations in drug metabolism among individuals. fiveable.me For instance, variations in the UGT1A1 gene can affect the metabolism of raltegravir. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29FN6O11 B13711482 Raltegravir-d3 beta-D-Glucuronide

Properties

Molecular Formula

C26H29FN6O11

Molecular Weight

623.6 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m1/s1/i4D3

InChI Key

DNIJULFVNPGGMF-SFIPPOAQSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Nomenclature, Structure, and Isotopic Labeling Considerations of Raltegravir D3 Beta D Glucuronide

Systematic Nomenclature of Glucuronide Conjugates

Glucuronidation is a significant metabolic pathway for many drugs, including Raltegravir (B610414). This process, a classic example of a Phase II biotransformation reaction, involves the enzymatic addition of a glucuronic acid moiety to the drug molecule. The resulting glucuronide conjugate is typically more water-soluble, facilitating its excretion from the body.

The systematic name for the non-deuterated metabolite is (2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. For the deuterated analog, the nomenclature reflects the incorporation of deuterium (B1214612). The synonym for Raltegravir-d3 beta-D-Glucuronide is 4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-d3-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl β-D-Glucopyranosiduronic Acid cymitquimica.com. This name precisely indicates that three deuterium atoms (d3) have replaced the hydrogen atoms on the methyl group attached to the pyrimidinone ring.

Structural Characteristics of Beta-D-Glucuronide Linkage

The conjugation of glucuronic acid to Raltegravir occurs via a beta-D-glucuronide linkage. This is a type of glycosidic bond formed between the anomeric carbon of glucuronic acid and a heteroatom (in this case, an oxygen atom) on the Raltegravir molecule.

Key structural characteristics of this linkage include:

Stereochemistry: The "beta" designation refers to the stereochemistry at the anomeric carbon (C1) of the glucuronic acid ring. In the beta configuration, the substituent at the anomeric carbon is on the same side of the ring as the C6 carboxyl group.

Hydrophilicity: The glucuronic acid moiety is highly polar and hydrophilic due to the presence of multiple hydroxyl groups and a carboxylic acid group. This property significantly increases the water solubility of the parent drug, aiding in its renal or biliary clearance.

Enzymatic Cleavage: The beta-glucuronide linkage is susceptible to cleavage by beta-glucuronidase enzymes. This enzymatic hydrolysis can release the parent drug from its glucuronide metabolite.

Principles and Applications of Deuterium Labeling in Pharmaceutical Research

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a drug molecule is a valuable technique in pharmaceutical research. The fundamental principle underlying its utility is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage. This can slow down metabolic reactions that involve the breaking of this bond.

Key applications of deuterium labeling in pharmaceutical research include:

Metabolic Stability Enhancement: By strategically placing deuterium at sites of metabolic oxidation, the rate of drug metabolism can be reduced. This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure.

Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in quantitative bioanalytical methods, particularly those employing mass spectrometry. Since the deuterated analog is chemically identical to the analyte but has a different mass, it can be added to a biological sample at a known concentration to correct for variations in sample preparation and instrument response. This allows for more accurate and precise quantification of the non-deuterated drug.

Mechanistic Studies: Deuterium labeling can be employed to elucidate the mechanisms of drug metabolism and enzymatic reactions. By observing the retention or loss of deuterium in metabolites, researchers can infer the specific metabolic pathways involved.

Specificity of Deuterium Incorporation (d3) in Raltegravir for Research Purposes

In this compound, the three deuterium atoms are specifically incorporated into the N-methyl group of the pyrimidinone ring. This strategic placement serves a critical purpose in its primary application as an internal standard for the quantification of Raltegravir and its glucuronide metabolite in biological matrices.

The rationale for this specific labeling includes:

Metabolic Stability of the Label: The N-methyl group of Raltegravir is a potential site for metabolic N-demethylation. By replacing the hydrogens with deuterium, the C-D bonds are strengthened, making this metabolic pathway less favorable. This ensures that the mass difference between the analyte and the internal standard is maintained throughout the analytical process, which is crucial for accurate quantification.

Prevention of H/D Exchange: The deuterium atoms are attached to a carbon atom and are not readily exchangeable with protons from the surrounding solvent. This stability is essential for maintaining the isotopic integrity of the internal standard.

Minimal Impact on Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the physicochemical properties of the molecule, such as its polarity and chromatographic behavior. This ensures that the deuterated internal standard co-elutes with the non-deuterated analyte during chromatographic separation, a key requirement for a good internal standard.

The use of Raltegravir-d3 as an internal standard allows for the development of selective and rapid high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for the quantification of Raltegravir in human plasma researchgate.net.

Chemical Synthesis and Preparation of Raltegravir D3 Beta D Glucuronide

Strategies for Synthesis of Deuterated Raltegravir (B610414) Precursors

The synthesis of Raltegravir-d3 beta-D-Glucuronide commences with the preparation of a deuterated Raltegravir precursor. The deuterium (B1214612) atoms are strategically introduced into the Raltegravir molecule, most commonly on the N-methyl group of the pyrimidinone core, to create a stable isotopic label. This N-trideuteromethyl group (-CD3) provides a distinct mass shift for mass spectrometric analysis without significantly altering the compound's chemical properties.

A key strategy for the synthesis of the deuterated precursor, N-trideuteromethyl-raltegravir, involves the methylation of the appropriate des-methyl precursor using a deuterated methylating agent. The synthesis of the des-methyl precursor follows established routes for Raltegravir synthesis. One common approach involves the condensation of 2-amino-2-methylpropanenitrile (B28548) with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride to form an intermediate which is then cyclized to construct the pyrimidinone ring system.

Once the des-methyl pyrimidinone intermediate is obtained, the crucial deuteromethylation step is performed. Various deuterated methylating agents can be employed, with deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4) being common choices. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen atom of the pyrimidinone ring, facilitating nucleophilic attack on the deuterated methylating agent. The regioselectivity of the methylation is critical to ensure the deuterium label is introduced at the desired N-1 position of the pyrimidinone ring. google.com

Alternative approaches for introducing the deuterated methyl group include the use of deuterated formaldehyde (B43269) in a reductive amination process or employing deuterated trimethylsulfoxonium (B8643921) iodide. google.com The choice of synthetic route and deuterating agent depends on factors such as commercial availability, cost, and desired isotopic enrichment.

Synthetic Routes for Enzymatic and Chemical Glucuronide Conjugation

Following the successful synthesis of the deuterated Raltegravir precursor, the next critical step is the conjugation of a glucuronic acid moiety to the hydroxyl group on the pyrimidinone ring. This process, known as glucuronidation, can be achieved through either enzymatic or chemical methods.

Enzymatic Synthesis:

In humans, Raltegravir is primarily metabolized to its glucuronide form by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme. nih.govnih.govnih.govnih.gov This highly specific enzymatic reaction can be replicated in vitro to produce this compound. The enzymatic synthesis typically involves incubating the deuterated Raltegravir precursor with human liver microsomes or recombinant UGT1A1 enzyme, which serve as the catalyst. The reaction mixture must also contain the activated form of glucuronic acid, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), as the glucuronyl group donor.

The reaction is generally performed in a buffered solution at a physiological pH to ensure optimal enzyme activity. The progress of the reaction can be monitored by techniques such as high-performance liquid chromatography (HPLC) to determine the formation of the desired glucuronide product. While enzymatic synthesis offers high stereoselectivity, yielding the biologically relevant beta-anomer, the scalability of this method can be a limitation for producing large quantities of the research standard.

Chemical Synthesis:

Chemical synthesis provides a more scalable alternative for the preparation of this compound. A common method for the synthesis of O-glucuronides is the Koenigs-Knorr reaction. This reaction involves the coupling of a protected glucuronyl donor, typically a glucuronic acid derivative with a leaving group at the anomeric carbon (e.g., a bromide or trichloroacetimidate), with the deuterated Raltegravir precursor.

The hydroxyl and carboxylic acid groups of the glucuronic acid donor are protected with suitable protecting groups (e.g., acetyl, benzyl) to prevent unwanted side reactions. The reaction is promoted by a heavy metal salt, such as silver carbonate or silver triflate. Following the coupling reaction, the protecting groups are removed under specific conditions to yield the final this compound. Careful control of the reaction conditions is necessary to ensure the formation of the desired β-anomer.

Isolation and Purification Methodologies for Research Standards

The purity of this compound is paramount for its use as a research standard. Therefore, rigorous isolation and purification steps are employed to remove any unreacted starting materials, byproducts, and other impurities.

Given the polar nature of the glucuronide conjugate, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for its purification. A variety of stationary phases and mobile phase compositions have been reported for the separation of Raltegravir and its glucuronide metabolite.

ParameterMethod 1Method 2Method 3
Stationary Phase C8 Phenomenex column (250 mm × 4.6 mm, 5 µm)Symmetry C8 column (150 mm x 4.6 mm, 5 µm)Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm)
Mobile Phase Ammonium formate:Acetonitrile (B52724) (20:80, v/v)Phosphate buffer (pH 2.5):Acetonitrile (40:60, v/v)Phosphate buffer (pH 3.0):Methanol (30:70, v/v)
Flow Rate 1.2 mL/min0.6 mL/min1.0 mL/min
Detection UV at 254 nmUV at 247 nmUV at 246 nm
This table presents examples of reported HPLC conditions for the analysis of Raltegravir, which can be adapted for the purification of its deuterated glucuronide metabolite. greenpharmacy.infoijrpc.comijpar.com

Preparative HPLC is often employed for the final purification step to obtain the compound in high purity. The collected fractions containing the pure product are then typically lyophilized to yield the final compound as a solid.

Physicochemical Characterization for Purity and Identity of Synthesized Material (Focus on isotopic integrity for research use)

Comprehensive physicochemical characterization is essential to confirm the identity, purity, and isotopic integrity of the synthesized this compound. A combination of analytical techniques is utilized for this purpose.

Purity Analysis:

The chemical purity of the final compound is typically determined by HPLC, using the analytical methods described in the previous section. The purity is calculated based on the peak area percentage of the main compound relative to all other detected peaks. For use as a research standard, a purity of >98% is generally required.

Identity Confirmation:

The structural identity of this compound is confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to the theoretical mass of C₂₆H₂₆D₃FN₆O₁₁. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule. For Raltegravir-d3, the precursor ion [M-H]⁻ is observed at m/z 446.1, and its major fragment ion is found at m/z 319.0. nih.gov The mass shift of +3 compared to the non-deuterated Raltegravir confirms the incorporation of three deuterium atoms.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Raltegravir443.1316.1
Raltegravir-d3446.1319.0
This table shows the characteristic mass transitions for Raltegravir and its d3-labeled analog in negative ionization mode. nih.gov

Isotopic Integrity:

The isotopic purity, or the percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts, is a critical parameter for a stable isotope-labeled internal standard. This is typically determined by mass spectrometry. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d3-labeled species can be quantified. For use as an internal standard in quantitative bioanalysis, an isotopic purity of ≥98% is generally desired.

Enzymology and Mechanistic Aspects of Raltegravir Glucuronidation

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

The conversion of Raltegravir (B610414) to its glucuronide metabolite is not a uniform process but is catalyzed by specific isoforms of the UGT enzyme family. Research has identified a primary enzyme responsible for the bulk of this metabolic activity, with other isoforms playing secondary roles.

Predominant Role of UGT1A1 in Raltegravir Glucuronidation

A substantial body of scientific evidence has established that UGT1A1 is the principal enzyme responsible for the glucuronidation of Raltegravir. researchgate.netnih.govnih.govnih.gov Studies utilizing cDNA-expressed UGTs, form-selective chemical inhibitors, and correlation analysis have collectively pointed to UGT1A1 as the main isoform involved in the formation of the Raltegravir glucuronide metabolite (M2). nih.gov This UGT1A1-mediated glucuronidation is the major mechanism of clearance for Raltegravir in humans. nih.gov The significance of UGT1A1's role is further highlighted by pharmacokinetic studies in individuals with genetic polymorphisms of the UGT1A1 gene. For instance, individuals with the UGT1A128/28 genotype, which is associated with decreased UGT1A1 activity, exhibit modestly higher plasma concentrations of Raltegravir. nih.gov

Kinetic Characterization of Raltegravir Glucuronidation

Understanding the kinetics of the enzymatic reaction provides insight into the efficiency and capacity of Raltegravir's metabolic clearance. This involves determining key parameters that describe the interaction between the drug and the UGT enzymes.

Determination of Apparent Michaelis-Menten Kinetic Parameters (Km, Vmax)

The kinetics of Raltegravir glucuronidation have been characterized by determining the apparent Michaelis-Menten parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate.

In vitro studies using pooled human microsomal preparations from liver (HLMs), intestine (HIMs), and kidney (HKMs) have yielded specific kinetic values. Raltegravir appeared to be a relatively low-affinity substrate, as reflected by high Km values ranging from 167 to 560 µM across different tissues and recombinant enzymes. nih.gov The highest affinity (lowest Km) was observed in HLMs, while the highest capacity (Vmax) was found in renal tissue. nih.gov

Detailed kinetic parameters for Raltegravir glucuronidation in various enzyme sources are presented below.

Enzyme SourceApparent Km (μM)Vmax (pmol/min/mg)In Vitro Clint (μL/min/mg)
Human Liver Microsomes (HLMs)248 ± 56150 ± 100.61
Human Kidney Microsomes (HKMs)560 ± 110170 ± 200.30
Human Intestine Microsomes (HIMs)167 ± 3521 ± 20.13
rUGT1A1231 ± 3440 ± 20.17
rUGT1A9318 ± 4521 ± 10.07

Data adapted from a comprehensive in vitro study of integrase strand transfer inhibitors. nih.gov Clint (intrinsic clearance) is calculated as Vmax/Km.

Molecular Mechanisms of UGT-Mediated Glucuronidation

The primary molecular mechanism for the clearance of raltegravir in humans is UGT1A1-mediated glucuronidation. cpicpgx.orgnih.gov This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to raltegravir, resulting in the formation of a single major metabolite, M2, which is the raltegravir glucuronide. nih.gov This glucuronide metabolite is devoid of antiretroviral activity.

Studies utilizing cDNA-expressed UGTs, form-selective chemical inhibitors, and correlation analysis have unequivocally identified UGT1A1 as the main isoform responsible for the formation of raltegravir glucuronide in the liver. cpicpgx.org The liver is the principal site of this metabolic activity. nih.gov

The glucuronidation reaction occurs at a nucleophilic site on the raltegravir molecule, where the glucuronic acid is attached via a glycosidic bond. This conjugation significantly increases the polarity and molecular weight of the drug, preparing it for elimination via urine and feces. cpicpgx.org

Influence of Deuteration on Enzyme-Substrate Interactions and Reaction Kinetics (Kinetic Isotope Effects)

Specific research on "Raltegravir-d3 beta-D-Glucuronide" and the direct impact of deuteration on the kinetics of raltegravir glucuronidation by UGT enzymes is not extensively available in the public domain. However, the principles of kinetic isotope effects (KIEs) can provide a theoretical framework for understanding how deuteration might influence these enzymatic reactions.

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of drug metabolism, replacing a hydrogen atom with a deuterium (B1214612) atom at a site of metabolic transformation can lead to a slower rate of reaction. This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, thus requiring more energy to break.

For the glucuronidation of raltegravir, if the cleavage of a C-H bond is a rate-determining step in the interaction with the UGT enzyme or in the subsequent chemical transformation, then replacing that hydrogen with deuterium (as in Raltegravir-d3) could potentially slow down the rate of glucuronide formation. This would manifest as a lower Vmax (maximum reaction velocity) and/or a higher Km (Michaelis constant), reflecting a decreased efficiency of the enzymatic process.

The magnitude of the KIE is dependent on the specific reaction mechanism and the position of the deuterium substitution. If the deuterated position is not directly involved in the rate-limiting step of the glucuronidation reaction, the KIE may be small or negligible. Conversely, if the C-H bond at the deuterated position is broken during the rate-determining step, a significant KIE could be observed.

Without specific experimental data for this compound, the precise impact of deuteration on its glucuronidation kinetics remains speculative. Detailed in vitro studies with recombinant UGT enzymes and deuterated raltegravir would be necessary to quantify any potential kinetic isotope effects and to fully understand the influence of deuteration on the enzyme-substrate interactions.

Investigation of UGT Inducers and Inhibitors on Raltegravir Glucuronidation (Mechanistic perspective, not clinical outcomes)

The rate of raltegravir glucuronidation is susceptible to modulation by both inducers and inhibitors of UGT enzymes, particularly UGT1A1. These interactions can have significant mechanistic implications for the metabolism of the drug.

UGT Inducers:

Rifampicin, a potent antibiotic, is a well-characterized inducer of UGT1A1. nih.gov The molecular mechanism of this induction involves the activation of the nuclear pregnane X receptor (PXR). nih.gov Upon binding to rifampicin, PXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements in the promoter region of the UGT1A1 gene, leading to an increase in its transcription and subsequent protein expression. The elevated levels of UGT1A1 enzyme result in an accelerated rate of raltegravir glucuronidation. From a mechanistic standpoint, this means that in the presence of an inducer like rifampicin, the Vmax for raltegravir glucuronidation would be expected to increase due to the higher concentration of the metabolizing enzyme.

UGT Inhibitors:

Atazanavir, an HIV protease inhibitor, is a known inhibitor of UGT1A1. nih.gov Mechanistic studies have shown that atazanavir directly inhibits the activity of the UGT1A1 enzyme. doi.org The nature of this inhibition has been described as mixed-type, meaning that atazanavir can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the glucuronidation process. doi.org This inhibition leads to a decrease in the rate of formation of raltegravir glucuronide. In kinetic terms, a mixed-type inhibitor would be expected to decrease the Vmax and potentially alter the Km for raltegravir glucuronidation.

The table below summarizes the mechanistic effects of these exemplary UGT modulators on raltegravir glucuronidation.

CompoundClassTarget EnzymeMolecular Mechanism of ActionExpected Effect on Raltegravir Glucuronidation Kinetics
Rifampicin InducerUGT1A1Activation of the Pregnane X Receptor (PXR), leading to increased UGT1A1 gene transcription and protein expression. nih.govIncrease in Vmax (maximum reaction velocity) due to higher enzyme concentration.
Atazanavir InhibitorUGT1A1Direct inhibition of the UGT1A1 enzyme activity, characterized as mixed-type inhibition. doi.orgDecrease in Vmax and potential change in Km (Michaelis constant).

Analytical Methodologies for Detection and Quantification in Research Settings

Sample Preparation Techniques for Biological Matrices (e.g., microsomal incubations, animal tissues/fluids)

Effective sample preparation is a critical step to remove interfering substances from complex biological matrices, thereby enhancing the accuracy and sensitivity of subsequent analytical measurements.

Protein precipitation is a widely used method for the rapid removal of proteins from plasma samples. A simple protein precipitation with acetonitrile (B52724) has been effectively utilized for the preparation of plasma samples for the simultaneous analysis of Raltegravir (B610414) and its glucuronide metabolite. researchgate.netjohnshopkins.edu This technique involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample, which denatures and precipitates the proteins. researchgate.netjohnshopkins.edu Following centrifugation, the clear supernatant containing the analyte of interest can be directly injected into the analytical system or subjected to further cleanup.

Liquid-liquid extraction (LLE) offers a higher degree of sample cleanup by partitioning the analyte between two immiscible liquid phases. For the analysis of Raltegravir in human plasma, a liquid-liquid extraction procedure using a mixture of methylene (B1212753) chloride and n-hexane has been successfully employed. nih.govdaneshyari.com This method provides a selective separation of the analytes from endogenous plasma components. nih.gov After extraction, the organic layer is typically evaporated to dryness and the residue is reconstituted in the mobile phase for analysis. nih.gov

Table 1: Comparison of Protein Precipitation and Liquid-Liquid Extraction for Raltegravir and its Metabolites

Parameter Protein Precipitation Liquid-Liquid Extraction
Principle Protein denaturation and removal by organic solvent Partitioning of analyte between two immiscible liquids
Common Solvents Acetonitrile, Methanol Methylene chloride, n-hexane
Advantages Simple, rapid, and requires small sample volumes High recovery, effective removal of interferences
Disadvantages Less clean extract, potential for matrix effects More time-consuming, requires larger solvent volumes
Reported Recovery Average recovery of 102.2% for Raltegravir glucuronide researchgate.netjohnshopkins.edu Mean extraction recovery of 92.6% for Raltegravir nih.gov

Solid-phase extraction (SPE) is a highly selective and efficient sample preparation technique that can be optimized for the specific characteristics of the analyte. nih.gov For the quantification of Raltegravir in human blood plasma, an SPE method has been developed that demonstrates high recovery and selectivity. nih.gov The optimization of an SPE method involves several key steps:

Conditioning: The sorbent is conditioned with an organic solvent followed by water or a buffer to create an environment suitable for analyte retention.

Loading: The sample is loaded onto the SPE cartridge, where the analyte and some endogenous components are retained on the sorbent.

Washing: The cartridge is washed with a solvent that removes interfering substances without eluting the analyte of interest.

Elution: A strong solvent is used to elute the analyte from the sorbent.

A study reported average recoveries of 90% for Raltegravir using an optimized SPE method. nih.gov In another instance, a 96-well solid-phase extraction plate was used for the extraction of Raltegravir and its glucuronide from plasma samples. researchgate.net

Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, can significantly impact the accuracy and precision of mass spectrometry-based assays. nih.gov It is crucial to assess and minimize matrix effects during method development. nih.gov The use of a stable isotope-labeled internal standard, such as Raltegravir-d3 beta-D-Glucuronide for the analysis of Raltegravir glucuronide, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

To evaluate matrix effects, post-column infusion experiments can be performed, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column, while a blank extracted sample is injected. nih.gov Any suppression or enhancement of the signal at the retention time of the analyte indicates the presence of matrix effects. nih.gov

Chromatographic Separation Principles and Optimization

Chromatographic separation is essential to resolve the analyte from endogenous interferences and other metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalytical methods for the quantification of drugs and their metabolites. For the simultaneous determination of Raltegravir and its glucuronide, reversed-phase HPLC methods are commonly employed. researchgate.netijpbs.net

Key parameters that are optimized during HPLC method development include:

Stationary Phase: C18 and C8 columns are frequently used for the separation of Raltegravir and its metabolites. researchgate.netnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). ijpbs.netijpar.com The pH of the aqueous phase and the gradient or isocratic composition of the mobile phase are optimized to achieve the desired separation. ijpar.com

Flow Rate: The flow rate is adjusted to ensure optimal separation efficiency and a reasonable run time.

Detection: UV detection at a specific wavelength or, more commonly, tandem mass spectrometry (MS/MS) is used for detection and quantification. ijpbs.netijpar.com

Table 2: Examples of HPLC Methods for Raltegravir and its Glucuronide

Stationary Phase Mobile Phase Detection Reference
ZORBAX Eclipse XDB-C8 Gradient elution with acetonitrile and aqueous buffer Positive electrospray ionization MS/MS researchgate.net
Chromolith RP-18e Isocratic elution with an organic and aqueous mixture Negative ionization MS/MS nih.gov
Kinetex phenyl-hexyl Isocratic; 55% water (0.05% formic acid) and 45% methanol (0.05% formic acid) MS/MS nih.gov
Develosil ODS HG-5 RP C18 Phosphate buffer (pH 3.0) : Methanol (30:70) UV at 246 nm ijpar.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations with improved resolution and sensitivity compared to traditional HPLC. nih.gov UPLC methods have been successfully developed and validated for the quantification of Raltegravir in human plasma. nih.gov

A validated UPLC-MS/MS method for Raltegravir in plasma demonstrated a short chromatographic run time of 1 minute. nih.gov The separation was achieved on an ACQUITY UPLC C18 column with an isocratic mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. nih.gov UPLC systems, such as the ACQUITY UPLC I-Class PLUS, have been utilized for the analysis of antiviral drugs and their metabolites, including Raltegravir glucuronide. mdpi.com The enhanced sensitivity and speed of UPLC make it a valuable tool for high-throughput bioanalysis in research and clinical settings. nih.govmdpi.com

Stationary Phase Selection for Glucuronide Separation

The effective separation of Raltegravir glucuronide from its parent drug, Raltegravir, and endogenous matrix components is critical for accurate quantification. Due to the hydrophilic nature of the glucuronide moiety, chromatographic conditions must be carefully optimized. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose.

The selection of the stationary phase is a key factor in achieving the necessary separation. Chemistries such as C8 and C18 are frequently utilized.

C8 Stationary Phase : Columns like the ZORBAX Eclipse XDB-C8 have been successfully used for the simultaneous determination of Raltegravir and its glucuronide metabolite. These columns are extra densely bonded and double end-capped, which helps to minimize interactions with residual silanols on the silica surface, resulting in improved peak shape for various compounds over a wide pH range (pH 2-9).

C18 Stationary Phase : C18 columns, which are more retentive than C8 columns, are also widely used. For instance, an Ascentis Express C18 column has been employed to achieve suitable resolution between Raltegravir and Raltegravir glucuronide nih.gov. The longer alkyl chain of the C18 phase provides greater hydrophobic interaction, which can be advantageous for retaining and separating the more polar glucuronide metabolite from the parent drug, especially when using gradient elution.

The challenge in separating glucuronides lies in their tendency to elute early in reversed-phase systems, close to the solvent front where matrix interference is often most pronounced. Therefore, achieving baseline chromatographic separation is essential, as Raltegravir and its glucuronide can exhibit similar fragmentation patterns in the mass spectrometer and are susceptible to in-source conversion, which could lead to an overestimation of the parent drug concentration nih.gov.

Table 1: Examples of Stationary Phases Used for Raltegravir Glucuronide Separation

Stationary Phase Column Example Application Note
C8 ZORBAX Eclipse XDB-C8 Used for baseline chromatographic separation of Raltegravir and its glucuronide in human plasma via gradient elution johnshopkins.edu.
C18 Ascentis Express C18 Employed to achieve suitable resolution for unchanged Raltegravir and Raltegravir glucuronide in plasma and urine samples nih.gov.
RP-18e Chromolith RP-18e (end-capped) Utilized for baseline separation of Raltegravir from its glucuronide metabolite under isocratic conditions nih.gov.

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of drug metabolites like Raltegravir glucuronide in biological matrices. Its high selectivity and sensitivity allow for precise measurement even at low concentrations.

Tandem Mass Spectrometry (LC-MS/MS) for Selective Detection

Tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity for bioanalytical assays. This technique involves the selection of a specific precursor ion (the ionized molecule of interest), its fragmentation through collision-induced dissociation (CID), and the detection of a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and interference from other components in the biological matrix researchgate.netscispace.com.

For the analysis of Raltegravir glucuronide, this selectivity is paramount. Both the parent drug and its glucuronide can generate similar product ions, making chromatographic separation indispensable to prevent analytical interference nih.gov. Furthermore, the potential for in-source fragmentation of the glucuronide back to the parent drug within the mass spectrometer's ion source necessitates a robust method where the two compounds are chromatographically resolved before detection nih.gov.

Ionization Modes and Fragmentation Patterns of Raltegravir Glucuronide

Electrospray ionization (ESI) is the most common ionization technique for analyzing Raltegravir and its metabolites. Assays have been developed using both positive and negative ionization modes.

Ionization Mode : While many methods for the parent drug, Raltegravir, have utilized positive ionization mode, studies have shown that negative ionization mode can offer better selectivity by reducing interference from the glucuronide metabolite nih.gov. For the glucuronide itself, its structure contains a carboxylic acid group that is readily deprotonated, making it highly suitable for detection in negative ion mode. The deprotonated molecule [M-H]⁻ of Raltegravir glucuronide has been identified at a mass-to-charge ratio (m/z) of 619 nih.gov.

Fragmentation Pattern : The fragmentation of glucuronide conjugates in tandem mass spectrometry is well-characterized. The most common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176.03 Da) scispace.comuab.edu. In the case of Raltegravir glucuronide, the precursor ion [M-H]⁻ (m/z 619) fragments to produce the deprotonated Raltegravir aglycone at m/z 443. This aglycone ion can then undergo further fragmentation, mirroring the pattern of the parent Raltegravir compound. The most consistent and intense fragment from Raltegravir is observed at m/z 316.1, which is formed by the cleavage of the oxadiazole moiety nih.govresearchgate.net.

Multiple Reaction Monitoring (MRM) Transitions for Quantitative Analysis

Quantitative analysis by LC-MS/MS relies on monitoring specific MRM transitions. The selection of precursor and product ions is optimized to provide the highest sensitivity and specificity. Based on the known fragmentation patterns, the following transitions are used for the analysis of Raltegravir glucuronide and related compounds.

Table 2: MRM Transitions for Raltegravir Analytes in Negative Ion Mode

Compound Precursor Ion (Q1) [M-H]⁻ (m/z) Product Ion (Q3) (m/z) Notes
Raltegravir Glucuronide 619.1 443.1 Corresponds to the loss of the glucuronic acid moiety to form the Raltegravir aglycone.
Raltegravir 443.1 316.1 The primary transition used for quantifying the parent drug nih.gov.
Raltegravir-d3 (Internal Standard) 446.1 319.0 The deuterated internal standard used for quantification nih.gov.

Application of Stable Isotope Labeled Internal Standards (Raltegravir-d3) for Quantification

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving high accuracy and precision in quantitative bioanalysis. A SIL-IS is an ideal standard because it has nearly identical chemical and physical properties to the analyte of interest. Consequently, it co-elutes chromatographically and experiences the same effects during sample preparation (e.g., extraction recovery) and ionization (e.g., matrix-induced enhancement or suppression) researchgate.net.

Method Validation for Research Bioanalysis

To ensure that a bioanalytical method is reliable and suitable for its intended purpose, it must undergo a thorough validation process. Regulatory bodies like the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for these validations, with the ICH M10 guideline being the current harmonized standard. The key parameters evaluated during method validation include:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix components.

Accuracy : The closeness of the determined value to the nominal or known true value. It is typically expressed as a percentage of the nominal value. For Raltegravir glucuronide assays, accuracy is generally required to be within ±15%.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) and should not exceed 15%.

Calibration Curve and Linearity : The relationship between the instrument response and the known concentration of the analyte. The curve should be continuous and reproducible, with a defined range. Assays for Raltegravir glucuronide have demonstrated linearity over ranges such as 2.5-800 ng/mL in plasma nih.gov.

Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Recovery : The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a non-extracted standard.

Matrix Effect : The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.

Stability : The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria (ICH M10)

Validation Parameter Description General Acceptance Criteria
Accuracy Closeness of mean test results to the true concentration. Within ±15% of nominal value (±20% at LLOQ).
Precision Repeatability of measurements (intra- and inter-assay). Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Selectivity No significant interference at the retention time of the analyte and IS. Response in blank samples should be <20% of LLOQ response.
Linearity Defined concentration range with a correlation coefficient (r²) typically ≥0.99. At least 75% of non-zero standards must meet accuracy criteria.
Stability Analyte stability under various storage and handling conditions. Mean concentration within ±15% of the nominal concentration.

Validated methods for Raltegravir glucuronide have shown excellent performance, with precision (CV) values ranging from 2.1-6.9% and accuracy between 96.3-100.3% johnshopkins.edu.

Assessment of Linearity, Accuracy, and Precision

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Raltegravir and its metabolites, including the deuterated glucuronide form, in biological matrices. nih.govresearchgate.net Validation of these methods involves assessing their linearity, accuracy, and precision to ensure data integrity.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Raltegravir glucuronide, excellent linearity has been demonstrated in various biological matrices. nih.govjohnshopkins.edu In one validated LC-MS/MS method, linearity for Raltegravir glucuronide in human plasma was established over a concentration range of 2 to 2000 nmol/L with a coefficient of determination (r²) of ≥ 0.9997. johnshopkins.edu Another study showed linearity for Raltegravir glucuronide in plasma from 2.5 to 800 ng/mL and in urine from 0.15 to 19.5 µg/mL. nih.gov These findings are directly applicable to this compound, as its chemical and physical properties are nearly identical to the non-deuterated form.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Bioanalytical method validation guidelines typically require accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification) and precision, expressed as the coefficient of variation (CV), to be ≤15% (≤20% at the LLOQ).

A robust LC-MS/MS method for the simultaneous determination of Raltegravir and Raltegravir glucuronide reported high accuracy and precision. johnshopkins.edu The accuracy for Raltegravir glucuronide was between 96.3% and 100.3% of the nominal concentration. johnshopkins.edu The precision was also well within acceptable limits, with the coefficient of variation ranging from 2.1% to 6.9%. johnshopkins.edu Similarly, another method reported accuracy and precision with relative errors and coefficients of variation of ≤ 15%. nih.gov The average recovery for Raltegravir glucuronide from plasma samples has been shown to be high, at 102.2%. johnshopkins.edu

Table 1: Linearity, Accuracy, and Precision of an LC-MS/MS Method for Raltegravir Glucuronide in Human Plasma johnshopkins.edu
ParameterValue
Linearity Range2 - 2000 nmol/L
Correlation Coefficient (r²)≥ 0.9997
Accuracy (% of Nominal)96.3% - 100.3%
Precision (% CV)2.1% - 6.9%
Average Recovery102.2%

Evaluation of Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For bioanalytical LC-MS/MS methods, the term Lower Limit of Quantification (LLOQ) is typically used instead of LOQ. This represents the lowest concentration on the calibration curve. For the analysis of Raltegravir glucuronide in plasma, a sensitive LC-MS/MS method has established an LLOQ of 2.5 ng/mL. nih.gov Another method reported a quantification range starting from 2 nmol/L, which also represents the LLOQ for that assay. johnshopkins.edu Given that this compound is used as an internal standard, its analytical sensitivity is matched to that of the analyte it is used to quantify.

Table 2: Sensitivity of LC-MS/MS Methods for Raltegravir Glucuronide
ParameterMatrixValueReference
Lower Limit of Quantification (LLOQ)Human Plasma2.5 ng/mL nih.gov
Lower Limit of Quantification (LLOQ)Human Plasma2 nmol/L johnshopkins.edu

Stability of this compound in Analytical Samples

Ensuring the stability of an analyte in a biological matrix during sample collection, processing, and storage is a critical aspect of method validation. Glucuronide metabolites can be susceptible to hydrolysis, which would lead to inaccurate quantification.

To prevent the enzymatic breakdown of this compound back to its parent aglycone (Raltegravir-d3), it is recommended to stabilize samples with β-glucuronidase inhibitors during collection and storage. Studies have formally assessed the stability of Raltegravir glucuronide in plasma under various conditions. In one validation, plasma samples were found to be stable after undergoing nine freeze-thaw cycles and being kept at room temperature for 24 hours, indicating robustness during typical laboratory handling. johnshopkins.edu

Complementary Analytical Techniques (e.g., NMR for structural elucidation in research)

While LC-MS/MS is the gold standard for quantification, other analytical techniques play a complementary role, particularly in the structural confirmation and characterization of reference standards like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. In a research setting, NMR can be employed to confirm the precise structure of this compound, including the position of the glucuronide moiety and the location of the deuterium (B1214612) labels. This technique is essential for verifying the identity and purity of the synthesized internal standard before its use in quantitative bioanalysis.

Preclinical Metabolic Disposition and Species Specific Characterization

In Vitro Metabolism Studies in Subcellular Fractions (Microsomes, S9, Cytosol)

In vitro systems utilizing subcellular fractions are essential for identifying the enzymes responsible for a drug's metabolism and for characterizing the kinetics of these reactions. nih.govthermofisher.comtechnologynetworks.com For raltegravir (B610414), these studies have pinpointed the key role of UDP-glucuronosyltransferases (UGTs).

In vitro studies using human liver microsomes have been pivotal in identifying the primary metabolic pathway of raltegravir. nih.govresearchgate.net The major metabolite formed is the O-glucuronide of raltegravir. nih.gov This glucuronidation is primarily catalyzed by the UGT1A1 isoform. researchgate.netnih.govnih.gov While UGT1A1 is the main contributor, minor roles for UGT1A3 and UGT1A9 have also been suggested. researchgate.netnih.gov

The S9 fraction, which contains both microsomal and cytosolic enzymes, provides a more comprehensive in vitro model for metabolism studies. nih.govwikipedia.org Studies with S9 fractions confirm that glucuronidation is the principal metabolic route for raltegravir. nih.gov The formation of the glucuronide metabolite is readily observed in these systems. researchgate.net

Kinetic studies in human liver microsomes have been performed to determine the formation rates of raltegravir glucuronide. These studies often exhibit biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities for the substrate. researchgate.net For raltegravir, glucuronidation is a high-capacity pathway. nih.gov

Kinetic parameters for raltegravir glucuronidation have been determined in various in vitro systems. In human liver microsomes, the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) have been characterized to understand the efficiency of the glucuronidation process. nih.gov For instance, one study reported Km values for raltegravir glucuronidation in human liver, kidney, and intestinal microsomes. nih.gov

Table 1: In Vitro Glucuronidation Kinetics of Raltegravir in Human Microsomal Preparations

Tissue SourceKm (µM)Vmax (pmol/min/mg protein)In Vitro Intrinsic Clearance (Clint) (µL/min/mg protein)
Liver (HLM)18317909.8
Kidney (HKM)41924005.7
Intestine (HIM)1671340.8

Data adapted from a study on the mechanistic assessment of extrahepatic contributions to glucuronidation of integrase strand transfer inhibitors. nih.gov

In Vitro Metabolism Studies in Isolated Hepatocytes (Non-Human Species)

Isolated hepatocytes provide a more complete in vitro system than subcellular fractions as they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment. nih.gov Studies in hepatocytes from preclinical species like rats and dogs are crucial for understanding inter-species differences in metabolism.

In rat hepatocytes, raltegravir is extensively metabolized, with glucuronidation being the major pathway. These studies help in predicting the in vivo metabolic profile and clearance mechanisms in rats. Similarly, studies in dog hepatocytes have shown that glucuronidation is a significant route of metabolism for raltegravir in this species as well. researchgate.net

In Vivo Metabolism and Excretion in Preclinical Animal Models (e.g., Mice, Rats, Dogs)

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism. nih.govnih.gov For raltegravir, studies in rats, dogs, and monkeys have provided valuable insights into its metabolic fate. nih.govresearchgate.netnih.gov

The primary route of raltegravir metabolism is glucuronidation across different preclinical species, including rats and dogs. researchgate.netnih.gov However, the specific UGT enzymes involved and the rate of metabolism can vary between species. mdpi.com In rats, raltegravir is extensively metabolized via glucuronidation. nih.gov In dogs, glucuronide metabolites have also been observed. nih.gov These comparative studies are critical for selecting the most appropriate animal model for predicting human pharmacokinetics.

Tissue Distribution of Raltegravir Glucuronide in Animal Models

The distribution of raltegravir, the parent compound, has been studied in several animal models, demonstrating its penetration into various tissues. Animal studies have indicated that raltegravir effectively reaches the stomach, liver, small intestine, kidney, and bladder, although its distribution into the brain is limited.

While the distribution of the parent drug is documented, specific quantitative data on the tissue concentrations of its major metabolite, raltegravir glucuronide (also known as M2), in animal models is not extensively available in publicly accessible scientific literature. However, studies involving the administration of radiolabeled raltegravir to rats have provided some insights. In these studies, it was observed that raltegravir found in feces is likely derived, at least in part, from the hydrolysis of raltegravir glucuronide that is secreted into the bile. nih.gov This suggests a significant presence of raltegravir glucuronide in the liver and its subsequent transport into the gastrointestinal tract via the biliary system.

Further research utilizing techniques such as quantitative whole-body autoradiography (QWBA) with radiolabeled compounds would be necessary to provide a comprehensive quantitative map of raltegravir glucuronide distribution across various tissues in preclinical animal models. Such studies would offer valuable information on the potential sites of accumulation and elimination of this major metabolite.

Extrahepatic Glucuronidation Contributions in Preclinical Tissues (e.g., Intestine, Kidney)

Glucuronidation is the primary pathway for the metabolism of raltegravir, and while the liver is a major site for this biotransformation, extrahepatic tissues, particularly the intestine and kidney, also contribute to this process. In vitro studies using human microsomal preparations from these tissues have characterized the kinetics of raltegravir glucuronidation.

The following table summarizes the kinetic parameters for raltegravir glucuronidation in human liver, kidney, and intestinal microsomes.

Tissue MicrosomeKm (µM)Vmax (pmol/min/mg)Clint (µL/min/mg)
Liver (HLM)49155031.6
Kidney (HKM)230359015.6
Intestine (HIM)16711006.6

Applications of Raltegravir D3 Beta D Glucuronide in Drug Metabolism Research

Role as a Reference Standard in Quantitative Bioanalysis

Raltegravir-d3 beta-D-Glucuronide is indispensable as a reference standard, particularly as an internal standard, in quantitative bioanalysis. Its structural similarity to the endogenous metabolite, Raltegravir (B610414) glucuronide, and its distinct mass due to the deuterium (B1214612) atoms make it ideal for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govnih.gov These methods are employed to accurately measure the concentrations of Raltegravir and its primary metabolite in various biological matrices, such as plasma and urine. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results. nih.gov For instance, a selective and rapid high-performance liquid chromatography–tandem mass spectrometry method was developed for the quantification of raltegravir using raltegravir-d3 as an internal standard. nih.govnih.gov This method demonstrated good linearity over a specified concentration range and high extraction recovery for both the analyte and the internal standard. nih.govnih.gov

Table 1: LC-MS/MS Method Parameters for Raltegravir Analysis Using a Deuterated Standard

Parameter Value
Internal Standard Raltegravir-d3
Chromatographic Column Chromolith RP-18e endcapped C18 (100 mm×4.6 mm)
Ionization Mode Negative Ionization
Mass Transition (Raltegravir) m/z 443.1→316.1
Mass Transition (IS) m/z 446.1→319.0
Linearity Range 2.0–6000 ng/mL

| Mean Extraction Recovery | 92.6% (Raltegravir), 91.8% (IS) |

This table summarizes typical parameters from a validated LC-MS/MS method for the quantification of Raltegravir in human plasma, highlighting the role of the deuterated internal standard. nih.govnih.gov

Utility in Elucidating Glucuronidation Pathways and Enzyme Mechanisms

The primary metabolic pathway for Raltegravir is glucuronidation, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.govresearchgate.net this compound plays a significant role in identifying the specific UGT isoforms responsible for this metabolic conversion. Studies have shown that UGT1A1 is the main enzyme involved in the formation of Raltegravir glucuronide (M2). nih.gov However, other isoforms like UGT1A3, UGT1A7, UGT1A8, and UGT1A9 also contribute to a lesser extent. nih.govresearchgate.net

By using this compound as a standard, researchers can accurately quantify the formation of the glucuronide metabolite in in vitro systems, such as human liver microsomes and recombinant UGT enzymes. nih.govresearchgate.net This allows for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which are essential for understanding the efficiency and capacity of each enzyme to metabolize Raltegravir. nih.gov

Table 2: UGT Isoforms Involved in Raltegravir Glucuronidation

UGT Isoform Contribution to Raltegravir Glucuronidation
UGT1A1 Major pathway nih.govresearchgate.net
UGT1A9 Significant role nih.gov
UGT1A3 Minor contribution nih.gov
UGT1A7 Minor contribution nih.gov

| UGT1A8 | Minor contribution, particularly in the gut nih.gov |

This table outlines the various UGT enzymes identified as being involved in the metabolism of Raltegravir.

Contribution to Understanding In Vitro-In Vivo Discrepancies in Metabolism (Preclinical focus)

Discrepancies between in vitro findings and in vivo outcomes are a common challenge in drug development. ijdra.commdpi.com In the context of Raltegravir metabolism, the use of this compound in preclinical studies helps to bridge this gap. By providing an accurate means of quantifying Raltegravir and its glucuronide metabolite in both laboratory assays and animal models, researchers can better understand the factors that contribute to these differences. mdpi.com

Development of Physiologically Based Pharmacokinetic (PBPK) Models for Glucuronidation (Preclinical or theoretical focus)

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. researchgate.net These models integrate physicochemical properties of the drug with physiological and anatomical data. nih.govnih.gov For drugs like Raltegravir that are primarily cleared through glucuronidation, the development of accurate PBPK models is crucial for predicting their pharmacokinetic behavior. researchgate.netnih.gov

This compound contributes to the development and validation of these PBPK models by providing essential in vitro metabolic data. nih.gov The kinetic parameters (Km and Vmax) for Raltegravir glucuronidation by different UGT isoforms, determined using this compound as a standard, are key inputs for the PBPK model. nih.gov These models can then be used to simulate the pharmacokinetic profiles of Raltegravir in different populations and to predict potential drug-drug interactions. nih.govnih.gov A PBPK model for raltegravir was developed to assess the impact of UGT gene polymorphisms, with the final model incorporating hepatic, renal, and intestinal UGT metabolism. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Raltegravir
Raltegravir-d3
Raltegravir glucuronide
This compound
4-methylumbelliferone
Atazanavir
Cabotegravir
Dapagliflozin
Dolutegravir
Mefenamic Acid

Future Directions and Emerging Research Avenues

Advancements in High-Throughput Screening for UGT Modulators

High-throughput screening (HTS) is a critical tool for identifying compounds that can modulate the activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.govnih.gov The development of more sophisticated HTS assays is essential for understanding how various substances might affect the metabolism of drugs like Raltegravir (B610414).

Historically, HTS for UGTs has lagged behind that for other drug-metabolizing enzymes like cytochrome P450s. nih.gov This is due to challenges such as the instability and low expression levels of UGT enzymes, as well as difficulties in obtaining purified individual isoforms. nih.gov However, recent progress has been made in developing fluorescence-based HTS assays for UGT1A1, the primary enzyme that metabolizes Raltegravir. nih.govnih.gov These assays utilize fluorescent probes that allow for rapid and sensitive detection of UGT1A1 activity in a microplate format. nih.gov

Future advancements in HTS for UGT modulators are expected to focus on:

Development of more specific and stable probe substrates: Ideal probes should be highly selective for a single UGT isoform and exhibit excellent chemical stability. nih.gov

Miniaturization and automation: Adapting assays to 384-well or even 1536-well plates increases throughput and reduces the consumption of costly reagents. technologynetworks.com

High-content screening (HCS): HCS combines automated microscopy with advanced image analysis to simultaneously assess multiple cellular parameters, providing a more comprehensive understanding of a compound's effects. researchgate.net

Table 1: Comparison of HTS Assay Formats

Feature384-Well Plate1536-Well Plate
Standard Volume ~50 µlLower than 384-well
Throughput HighVery High
Reagent Consumption ModerateLow
Adoption Standard format in many labsIncreasing for further savings

This table summarizes the key differences between common HTS plate formats, highlighting the trend towards miniaturization. technologynetworks.com

Computational Modeling and Molecular Dynamics Simulations of UGT-Substrate Interactions

Computational approaches, particularly molecular dynamics (MD) simulations, are becoming increasingly powerful tools for investigating the interactions between UGT enzymes and their substrates at an atomic level. mdpi.comnih.gov These simulations can provide insights into the conformational changes that occur during substrate binding and catalysis, which are difficult to observe experimentally. nih.govnih.gov

For UGT1A1, the enzyme that metabolizes Raltegravir, homology models have been used in MD simulations to explore its structure and dynamics. nih.gov These studies have helped to understand how the enzyme recognizes and binds to its substrates. By simulating the interaction of Raltegravir with UGT1A1, researchers can predict how mutations in the enzyme might affect drug metabolism and contribute to drug resistance. nih.govresearchgate.net

Future directions in this area include:

Integration of machine learning: Machine learning algorithms can be trained on data from MD simulations and experimental assays to develop predictive models of UGT inhibition. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations: These hybrid methods can provide a more accurate description of the enzymatic reaction mechanism. chemrxiv.org

Enhanced sampling techniques: Advanced simulation methods are being developed to explore the conformational landscape of UGT enzymes more efficiently. mdpi.com

Integration of Omics Technologies in Glucuronidation Research

The integration of various "omics" technologies, such as metabolomics and proteomics, offers a systems-level view of glucuronidation and its role in drug metabolism. medrxiv.orgmdpi.com Metabolomics, the large-scale study of small molecules (metabolites), can be used to profile the metabolic changes that occur in response to drug administration. mdpi.comnih.gov Proteomics, the study of the entire set of proteins, can identify changes in the expression levels of UGT enzymes and other proteins involved in drug metabolism. medrxiv.orgmdpi.com

By combining these approaches, researchers can gain a more complete picture of how Raltegravir is metabolized and how this process is influenced by genetic and environmental factors. For example, a study integrating proteomics and metabolomics could reveal correlations between the levels of specific UGT1A1 protein variants and the plasma concentrations of Raltegravir and its glucuronide metabolite. medrxiv.orgmdpi.com This information could be used to develop personalized medicine strategies for HIV treatment.

Development of Advanced In Vitro Systems for Comprehensive Metabolism Studies

Traditional in vitro models for studying drug metabolism, such as liver microsomes and cultured hepatocytes, have limitations in predicting in vivo outcomes. nih.gov There is a growing need for more physiologically relevant in vitro systems that can better mimic the complexity of the human liver. nih.govnih.gov

Recent advancements in this area include the development of:

Three-dimensional (3D) liver models: These models, which include spheroids and organoids, more closely recapitulate the architecture and function of the liver in vivo. nih.govrsc.org They have been shown to have higher metabolic activity and phenotypic stability compared to traditional 2D cell cultures. nih.govnih.gov

Liver-on-a-chip platforms: These microfluidic devices allow for the culture of liver cells in a more dynamic environment that simulates blood flow and nutrient gradients. rsc.orgnih.gov They can be integrated with other organ-on-a-chip systems to study multi-organ interactions. nih.gov

Co-culture systems: Incorporating different cell types found in the liver, such as hepatocytes, stellate cells, and endothelial cells, can improve the predictive capacity of in vitro models. nih.govfrontiersin.org

These advanced in vitro systems will be invaluable for studying the metabolism of Raltegravir and its deuterated glucuronide metabolite in a more comprehensive and human-relevant manner. researchgate.net

Table 2: Comparison of In Vitro Liver Models

ModelKey FeaturesAdvantagesLimitations
Liver Microsomes Subcellular fractions containing UGTsSimple, high-throughputLack of cellular context, limited to phase I and II metabolism
Hepatocyte Suspensions Freshly isolated liver cellsIntact cellular machineryShort-term viability, reduced metabolic activity over time
2D Hepatocyte Cultures Cells grown in a monolayerEasy to maintainLoss of liver-specific functions (dedifferentiation)
3D Liver Spheroids/Organoids Self-assembled cell aggregatesMore in vivo-like architecture and function, long-term cultureCan be complex to generate and maintain
Liver-on-a-Chip Microfluidic culture with perfusionDynamic environment, potential for multi-organ systemsTechnically demanding, lower throughput

This table provides a comparative overview of different in vitro liver models used in drug metabolism studies. nih.govnih.govfrontiersin.orgdiva-portal.org

Innovations in Analytical Techniques for Isotope-Labeled Metabolite Quantification

The quantification of isotope-labeled metabolites like Raltegravir-d3 beta-D-Glucuronide is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. alfa-chemistry.comnih.govnih.gov

Recent innovations in analytical techniques are further enhancing the capabilities for quantifying deuterated metabolites:

High-resolution mass spectrometry (HRMS): HRMS provides more accurate mass measurements, which can help to distinguish between the labeled metabolite and potential interferences. frontiersin.org

Stable isotope tracing (SIT): This approach uses the co-administration of labeled and unlabeled drug to facilitate the identification and quantification of metabolites. frontiersin.org

Improved sample preparation techniques: Advances in solid-phase extraction and other sample clean-up methods can improve the accuracy and precision of the analysis. alfa-chemistry.com

Hydrogen-deuterium exchange (HDX) mass spectrometry: While primarily used for protein structural analysis, HDX can also be applied to study the dynamics of small molecules and their interactions, and simple H-D exchange reactions can be a cost-effective way to produce deuterated standards for quantitative analysis. nih.gov

The continued development of these analytical technologies will enable more precise and reliable quantification of this compound in various biological matrices, leading to a better understanding of its pharmacokinetic profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.